molecular formula C20H28N2O4 B13980947 Boc-DL-tryptophan tert-butyl ester

Boc-DL-tryptophan tert-butyl ester

Cat. No.: B13980947
M. Wt: 360.4 g/mol
InChI Key: IVXDHDUSJQBGMA-UHFFFAOYSA-N
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Description

Boc-DL-tryptophan tert-butyl ester is a protected derivative of the amino acid tryptophan, featuring two critical protective groups: a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the carboxyl moiety. This dual protection enhances stability during synthetic processes, particularly in peptide synthesis, where selective deprotection is required. The Boc group is acid-labile, enabling removal under mildly acidic conditions (e.g., trifluoroacetic acid), while the tert-butyl ester is resistant to basic hydrolysis, necessitating stronger acids for cleavage. This compound is widely utilized in medicinal chemistry and bioconjugation due to its controlled reactivity and compatibility with orthogonal protection strategies.

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)

InChI Key

IVXDHDUSJQBGMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-tryptophan tert-butyl ester typically involves the protection of the amino group of tryptophan with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction is usually carried out under basic conditions using di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a suitable base such as triethylamine. The esterification can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-tryptophan tert-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Hydrolysis: Aqueous sodium hydroxide (NaOH), sulfuric acid (H2SO4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Deprotection: Tryptophan derivatives with free amino and carboxyl groups

    Hydrolysis: Tryptophan with a free carboxyl group

    Substitution: Halogenated or nitrated tryptophan derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-DL-tryptophan tert-butyl ester primarily involves its role as a protected amino acid derivative. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino and carboxyl groups can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides, proteins, and other complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

  • Boc-DL-Tryptophan tert-Butyl Ester

    • Structure: Boc-protected amine, tert-butyl ester on carboxyl.
    • Role: Dual protection for selective deprotection in peptide synthesis.
  • 5-Hydroxy-DL-Tryptophan Ethyl Ester (CAS 43157-32-0)

    • Structure: Unprotected amine, ethyl ester on carboxyl, hydroxyl group at position 5 of the indole ring.
    • Role: Ethyl ester offers moderate hydrolytic stability; the hydroxyl group may confer distinct reactivity or biological activity.
  • (R)-2-Iodomethyl-Pyrrolidine-1-Carboxylic Acid tert-Butyl Ester (CAS 1260610-71-6) Structure: tert-Butyl ester on a pyrrolidine carboxyl, iodomethyl substituent. Role: Demonstrates steric and electronic effects of bulky esters in non-amino acid contexts.

Physicochemical Properties

Property This compound 5-Hydroxy-DL-Tryptophan Ethyl Ester (R)-2-Iodomethyl-Pyrrolidine-1-Carboxylic Acid tert-Butyl Ester
Molecular Formula C₂₀H₂₈N₂O₄ (estimated) C₁₃H₁₆N₂O₃ C₁₁H₂₀INO₂
Molar Mass (g/mol) ~360 (estimated) 248.28 349.19
Ester Type tert-Butyl Ethyl tert-Butyl
Solubility Lipophilic Moderate polarity Likely lipophilic
Stability Acid-resistant ester Base-labile ester Stable under neutral conditions, sensitive to moisture

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